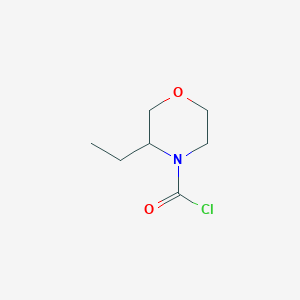
3-Ethylmorpholine-4-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylmorpholine-4-carbonyl chloride: is an organic compound with the molecular formula C₇H₁₂ClNO₂. It is a derivative of morpholine, a six-membered heterocyclic compound containing both nitrogen and oxygen atoms. This compound is primarily used in organic synthesis and pharmaceutical research due to its reactive carbonyl chloride group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Ethylmorpholine-4-carbonyl chloride can be synthesized through the reaction of 3-ethylmorpholine with phosgene (carbonyl dichloride) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to prevent decomposition and side reactions. The general reaction scheme is as follows:
3-Ethylmorpholine+Phosgene→3-Ethylmorpholine-4-carbonyl chloride+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the risk associated with handling phosgene.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The carbonyl chloride group in 3-ethylmorpholine-4-carbonyl chloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols. These reactions typically result in the formation of amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 3-ethylmorpholine-4-carboxylic acid and hydrogen chloride.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield 3-ethylmorpholine-4-methanol.
Common Reagents and Conditions:
Amines: React with this compound to form amides under mild conditions.
Alcohols: React to form esters, often in the presence of a base such as pyridine.
Thiols: Form thioesters, typically under anhydrous conditions.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Aplicaciones Científicas De Investigación
Chemistry: 3-Ethylmorpholine-4-carbonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactive carbonyl chloride group makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. It can be incorporated into molecules that target specific biological pathways, making it useful in the development of new therapeutics.
Industry: The compound is used in the production of specialty chemicals and polymers. Its reactivity allows for the modification of polymer backbones, enhancing the properties of the resulting materials.
Mecanismo De Acción
The mechanism of action of 3-ethylmorpholine-4-carbonyl chloride primarily involves its reactive carbonyl chloride group. This group can form covalent bonds with nucleophiles, leading to the formation of various derivatives. In biological systems, these derivatives can interact with specific molecular targets, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
3-Methylmorpholine-4-carbonyl chloride: Similar structure but with a methyl group instead of an ethyl group.
4-Morpholinecarbonyl chloride: Lacks the ethyl substituent on the morpholine ring.
3-Ethylmorpholine-4-carboxylic acid: The hydrolyzed form of 3-ethylmorpholine-4-carbonyl chloride.
Uniqueness: this compound is unique due to the presence of both an ethyl group and a reactive carbonyl chloride group. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution reactions sets it apart from similar compounds.
Propiedades
Fórmula molecular |
C7H12ClNO2 |
|---|---|
Peso molecular |
177.63 g/mol |
Nombre IUPAC |
3-ethylmorpholine-4-carbonyl chloride |
InChI |
InChI=1S/C7H12ClNO2/c1-2-6-5-11-4-3-9(6)7(8)10/h6H,2-5H2,1H3 |
Clave InChI |
YKQRLQLUAGOWPS-UHFFFAOYSA-N |
SMILES canónico |
CCC1COCCN1C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


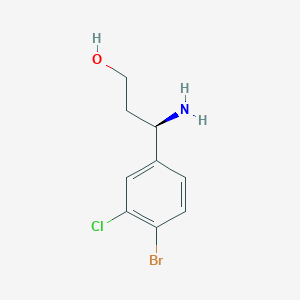
![1,8,10-Triazatricyclo[7.3.0.0,2,6]dodec-9-ene](/img/structure/B13310955.png)
![5-[(2,2-Difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbonitrile](/img/structure/B13310965.png)

![6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13310971.png)
amine](/img/structure/B13310975.png)
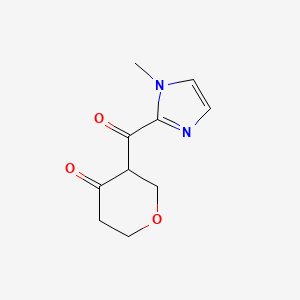
![N-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-amine](/img/structure/B13310983.png)

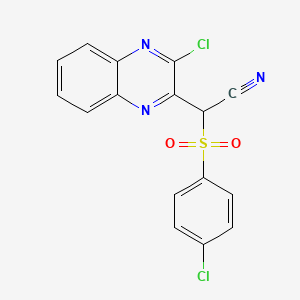
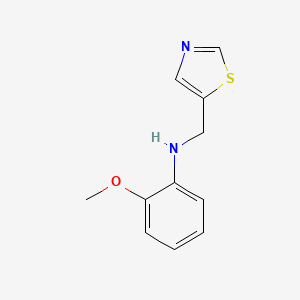
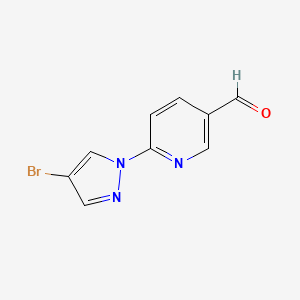
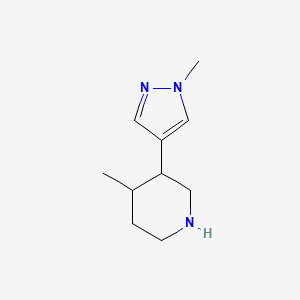
![{2-Methoxybicyclo[2.2.2]octan-2-yl}methanamine](/img/structure/B13311024.png)
